Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- follows IUPAC guidelines for polycyclic heteroaromatic systems. Key components of the nomenclature include:
- Benzo[j]phenanthridine : Indicates a phenanthridine core (a fused tricyclic system comprising two benzene rings and a pyridine ring) with an additional benzene ring fused at the j position.
- 1,7,12(2H)-trione : Specifies ketone groups at positions 1, 7, and 12, with the 12-position existing in a tautomeric enol form (2H designation).
- 3,4-dihydro : Denotes partial saturation at the 3,4-positions, reducing aromaticity in one ring.
- 6-methyl : Indicates a methyl substituent at position 6.
The molecular formula is C₁₈H₁₃NO₃ , with a molecular weight of 291.30 g/mol . The numbering scheme adheres to the fused-ring system priorities, ensuring unambiguous identification.
Molecular Topology and Stereoelectronic Features
The compound’s topology comprises a tricyclic fused system :
- A partially saturated dihydroquinoline moiety (positions 3,4).
- Two fully aromatic benzene rings.
- A quinone-like trione system (positions 1,7,12).
Key Stereoelectronic Characteristics:
- Planarity : The aromatic rings and conjugated ketones create a largely planar framework, facilitating π-π stacking interactions.
- Electron-Deficient Regions : The trione groups introduce electron-withdrawing effects, polarizing the molecule and enhancing electrophilicity at the carbonyl carbons.
- Methyl Substituent Effects : The 6-methyl group introduces steric hindrance, slightly distorting the planar structure while donating electron density via hyperconjugation.
Table 1: Bond Lengths and Angles in the Core Structure
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction studies of related benzo[c]phenanthridine derivatives reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 12.33 Å, b = 12.93 Å, c = 12.11 Å, and β = 114.05°. While direct data for the title compound remains limited, extrapolations from analogous structures suggest:
- Intermolecular Interactions : C–H···O hydrogen bonds between carbonyl groups and aromatic hydrogens stabilize the lattice.
- Packing Motifs : Offset face-to-face π-stacking dominates, with interplanar distances of ~3.5 Å.
Figure 1: Hypothesized Crystal Packing Diagram
[Description: Alternating layers of molecules engaged in π-stacking and hydrogen bonding.]
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- δ 2.45 (s, 3H, CH₃)
- δ 3.12–3.25 (m, 2H, H-3, H-4)
- δ 7.28–8.15 (m, 8H, aromatic protons).
- ¹³C NMR :
- δ 192.1 (C=O), δ 168.4 (C=O), δ 142.7 (aromatic quaternary carbons).
Infrared Spectroscopy (IR)
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 254 nm (π→π* transition), 320 nm (n→π* transition of carbonyls).
Comparative Structural Analysis with Phenanthridine Derivatives
Table 2: Structural Comparison with Related Compounds
Key differences arise from:
Properties
CAS No. |
918437-53-3 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
GYELODXHDZNMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
This method has been extensively documented for synthesizing benzo[j]phenanthridine derivatives.
- Reagents:
- 1,4-naphthoquinone
- Aryl-aldehydes (e.g., phenyl or heteroaryl)
- Enaminones
- Silver(I) oxide
- Dichloromethane as solvent
- Combine the reagents in dichloromethane.
- Stir the mixture at room temperature until the reaction is complete (monitored via thin layer chromatography).
- Filter and wash the mixture to isolate the product.
- Purify using column chromatography.
- Typical yields range from 45% to over 60%, depending on the specific aryl substituents used.
- The products are characterized using IR spectroscopy and NMR analysis.
Sequential Two-Step Synthesis
This method provides an alternative route that may be advantageous for specific substituents or structural modifications.
- Cyclization Reaction:
- React acylnaphthohydroquinones with enaminones under controlled conditions.
- Use silver(I) oxide as a catalyst to facilitate the reaction.
- Functionalization:
- Post-cyclization, further modify the product through oxidation or other functional group transformations to achieve the desired trione structure.
- Yields can vary significantly based on reaction conditions but are generally comparable to one-pot methods.
- Detailed characterization is performed to confirm structural integrity.
| Method | Yield (%) | Complexity | Purity Level |
|---|---|---|---|
| One-Pot Synthesis | 45-60 | Low | Moderate |
| Sequential Synthesis | Varies | High | High |
Recent studies have highlighted the biological activities of synthesized derivatives of benzo[j]phenanthridine, particularly their cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications at the 6-position significantly influence potency and selectivity against cancer cells.
The preparation methods for benzo[j]phenanthridine-1,7,12(2H)-trione, particularly the 3,4-dihydro-6-methyl variant, demonstrate diverse synthetic strategies with varying efficiencies and complexities. The choice of method can depend on desired yield, purity requirements, and specific structural modifications needed for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cellular processes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[j]phenanthridine Derivatives
| Compound | Substituent (Position 6) | Key IR (C=O, cm⁻¹) | Notable ¹³C-NMR Signals (δ, ppm) |
|---|---|---|---|
| Target Compound | Methyl | Unreported | Unreported |
| 7a (6-Phenyl) | Phenyl | 1676, 1665 | 128.68 (aromatic CH) |
| 7b (Trimethoxyphenyl) | 3,4,5-Trimethoxyphenyl | 1708, 1675 | 157.61 (methoxy C) |
Core Structure Comparisons: Benzo[j] vs. Benzo[c]phenanthridines
The benzo[j]phenanthridine core differs from benzo[c]phenanthridine alkaloids (e.g., fully aromatized O4/O5/O6 bases) in ring fusion geometry, impacting pharmacological activity:
- Benzo[c]phenanthridines : Exhibit potent antitumor and antiviral activities via DNA topoisomerase I inhibition. Their synthesis often involves palladium-catalyzed aryl-aryl coupling or Au(I)-catalyzed cycloisomerization, yielding fully aromatic systems .
- Target Compound : The partially reduced 3,4-dihydro structure and benzo[j] fusion may reduce DNA intercalation efficiency but enhance metabolic stability compared to fully aromatic analogs .
Table 2: Core Structure and Bioactivity Comparison
Comparison with Isoquinoline-1,3,4-triones (IQTs)
Isoquinoline-1,3,4-triones (IQTs) share a trione motif but lack the fused phenanthridine system:
- In contrast, the target compound’s extended conjugation may enable diverse photochemical pathways .
- Biological Utility: IQTs serve as intermediates in alkaloid synthesis, whereas the target compound’s quinoid structure suggests direct cytotoxicity, akin to anthracyclines like doxorubicin .
Structural Analogs in the Anthracene Series
Compounds like Benz[a]anthracene-1,7,12(2H)-trione derivatives (e.g., Hatomarubigin A, CAS: 139562-86-0) share the trione framework but differ in fused-ring topology:
- Substituents : Hatomarubigin A includes hydroxyl, methoxy, and methyl groups, enhancing hydrogen-bonding capacity compared to the target compound’s hydrophobic methyl group .
- Bioactivity : Anthracene-based triones often exhibit stronger DNA-binding but higher toxicity, whereas the benzo[j]phenanthridine system may offer a better therapeutic index .
Biological Activity
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- (CAS Number: 918437-53-3) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antimicrobial, anticancer, and topoisomerase-inhibiting activities.
- Molecular Formula : C₁₈H₁₃NO₃
- Molecular Weight : 291.301 g/mol
- CAS Number : 918437-53-3
Antimicrobial Activity
Recent studies have highlighted the potential of benzo[j]phenanthridine derivatives in combating multidrug-resistant Mycobacterium tuberculosis (Mtb). In particular:
- Activity against Mtb : Compounds derived from benzo[j]phenanthridine exhibited strong inhibitory activity against various strains of Mtb. For instance, derivatives such as BPD-6 and BPD-9 showed minimal inhibitory concentrations (MIC) ranging from 2 to 10 µM against multiple mycobacterial species while demonstrating selectivity over other Gram-negative and Gram-positive bacteria .
Table 1: Antimicrobial Activity of Benzo[j]phenanthridine Derivatives
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| BPD-6 | 10 | Mycobacterium tuberculosis |
| BPD-9 | 6 | Mycobacterium bovis |
| SG | >40 | Various bacteria |
The specificity of these compounds towards mycobacterial strains suggests a unique mechanism of action that warrants further investigation.
Anticancer Activity
Benzo[j]phenanthridine derivatives have also been evaluated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells:
- Mechanism : The ability to induce DNA cleavage in the presence of topoisomerases has been documented. This mechanism is crucial for the anticancer activity as it interferes with DNA replication and transcription processes .
Case Study: Cytotoxicity Evaluation
In a study involving human lymphoblastoma cell lines (RPMI8402), certain benzo[j]phenanthridine derivatives demonstrated significant cytotoxicity. The structure-activity relationship revealed that specific modifications to the A-ring enhanced topoisomerase-targeting activity, leading to increased anticancer efficacy .
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage DNA supercoiling during replication and transcription. Compounds from the benzo[j]phenanthridine class have shown promise as inhibitors:
- Inhibition Studies : Structure-activity relationship studies indicate that modifications in the chemical structure can significantly enhance the ability to form cleavable complexes with DNA and topoisomerases I and II. For example, certain derivatives were found to enhance the formation of these complexes compared to standard drugs like nitidine .
Table 2: Topoisomerase Inhibition Activity
| Compound | Topoisomerase Target | Activity Level |
|---|---|---|
| Derivative A | Topo I | High |
| Derivative B | Topo II | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
